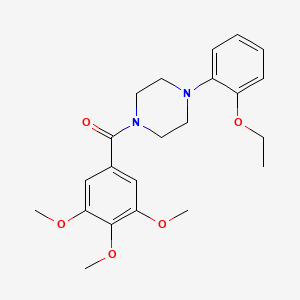![molecular formula C17H24N6O B6098893 5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B6098893.png)
5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide is a chemical compound that is commonly referred to as MPP. It is a pyrazole-based compound that has been studied for its potential use in scientific research. MPP has been found to have a number of interesting properties that make it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of MPP is not fully understood, but it is thought to act as a competitive antagonist of the GPR139 receptor. This means that it binds to the receptor and prevents other molecules from binding to it. By blocking the activity of the GPR139 receptor, MPP may be able to modulate a variety of physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
MPP has been found to have a number of interesting biochemical and physiological effects. In vitro studies have shown that MPP is a potent and selective antagonist of the GPR139 receptor. In vivo studies have shown that MPP can modulate a variety of physiological processes, including food intake, anxiety-like behavior, and pain sensitivity. However, more research is needed to fully understand the biochemical and physiological effects of MPP.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPP in lab experiments is that it is a potent and selective antagonist of the GPR139 receptor. This means that it can be used to study the role of this receptor in various physiological processes. However, one limitation of using MPP is that it is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Zukünftige Richtungen
There are many potential future directions for research on MPP. One area of research that is particularly promising is the study of the role of the GPR139 receptor in various physiological processes. By using MPP to modulate the activity of this receptor, researchers may be able to gain new insights into the mechanisms that regulate food intake, anxiety, and pain sensitivity. Additionally, more research is needed to fully understand the biochemical and physiological effects of MPP, as well as its potential uses in various research applications.
Synthesemethoden
The synthesis of MPP is a multi-step process that involves the use of several different chemicals and reagents. The first step in the synthesis process involves the reaction of 2-aminopyrimidine with 1-bromo-3-chloropropane to yield 1-(2-pyrimidinyl)-3-chloropropane. This intermediate is then reacted with piperidine to yield 1-(2-pyrimidinyl)-3-piperidinylpropane. The final step in the synthesis process involves the reaction of 1-(2-pyrimidinyl)-3-piperidinylpropane with 5-methyl-1H-pyrazole-4-carboxamide to yield MPP.
Wissenschaftliche Forschungsanwendungen
MPP has been studied for its potential use in a variety of scientific research applications. One area of research where MPP has shown promise is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune response. MPP has been found to be a potent and selective antagonist of the GPR139 receptor, which is a relatively understudied member of the GPCR family.
Eigenschaften
IUPAC Name |
5-methyl-1-propyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-3-9-23-13(2)15(11-20-23)16(24)21-14-6-4-10-22(12-14)17-18-7-5-8-19-17/h5,7-8,11,14H,3-4,6,9-10,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXRTFBPTICRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NC2CCCN(C2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzoylamino)-3-methylphenyl]-1-naphthamide](/img/structure/B6098812.png)
![1-(2-methylphenyl)-4-{1-[4-(methylthio)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6098815.png)
![1-[4-oxo-5-(2-pyridinyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6098823.png)
![N-(3-bromophenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6098833.png)
![5-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B6098845.png)
![methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6098861.png)

![6-amino-2-{[2-(4-ethylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6098875.png)
![1-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098883.png)
![N'-(2-hydroxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B6098889.png)
![3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone](/img/structure/B6098900.png)
![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6098911.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6098923.png)